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molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1

4-Chloro-6-iodoquinazoline

Cat. No. B131391
M. Wt: 290.49 g/mol
InChI Key: BDAIUOPDSRAOKI-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To a mixture of 6-iodoquinazolin-4(3H)-one (1.70 g, 6.25 mmol) in SOCl2 (10 mL) was dropped a few drops of DMF, and then it was heated at 90° C. for 5 hours. After excess SOCl2 was removed under reduced pressure, to it was added CH2Cl2 and water, and neutralized with saturated NaHCO3 solution. The aqueous was extracted with CH2Cl2 three times. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford 4-chloro-6-iodoquinazoline as solid (1.266 g, 70%). 1H NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (d, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.O=S(Cl)[Cl:15]>CN(C=O)C>[Cl:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([I:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
IC=1C=C2C(NC=NC2=CC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After excess SOCl2 was removed under reduced pressure, to it
ADDITION
Type
ADDITION
Details
was added CH2Cl2 and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.266 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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